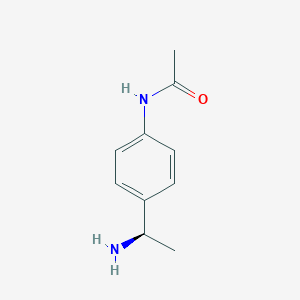
(R)-N-(4-(1-Aminoethyl)phenyl)acetamide
Overview
Description
®-N-(4-(1-Aminoethyl)phenyl)acetamide is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. The compound features an amine group attached to an aromatic ring, which is further connected to an acetamide group. This specific arrangement of functional groups imparts distinct chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method for synthesizing ®-N-(4-(1-Aminoethyl)phenyl)acetamide involves the reductive amination of 4-acetylphenylamine. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Reaction Conditions: The reaction is usually carried out in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures.
-
Chiral Resolution: : Another approach involves the resolution of racemic N-(4-(1-Aminoethyl)phenyl)acetamide using chiral acids or bases to separate the ®-enantiomer from the (S)-enantiomer.
Reaction Conditions: This method often requires the use of chiral chromatography or crystallization techniques under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the synthesis of ®-N-(4-(1-Aminoethyl)phenyl)acetamide may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reagents and Conditions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under mild to moderate conditions.
-
Reduction: : Reduction of the acetamide group can yield primary amines.
Reagents and Conditions: Reducing agents like lithium aluminum hydride or borane in tetrahydrofuran are typically used.
-
Substitution: : The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Reagents and Conditions: Reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of N-(4-(1-Aminoethyl)phenyl)acetamide oxides or imines.
Reduction: Production of N-(4-(1-Aminoethyl)phenyl)amine.
Substitution: Derivatives like nitro or halogenated ®-N-(4-(1-Aminoethyl)phenyl)acetamide.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in asymmetric catalysis, aiding in the synthesis of other chiral molecules.
Material Science: Used in the development of novel polymers and materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Protein Interaction Studies: Utilized in studies to understand protein-ligand interactions.
Medicine
Pharmaceuticals: Explored as a potential therapeutic agent due to its bioactive properties.
Diagnostics: Used in the development of diagnostic tools and assays.
Industry
Chemical Manufacturing: Employed in the synthesis of fine chemicals and intermediates.
Mechanism of Action
The mechanism by which ®-N-(4-(1-Aminoethyl)phenyl)acetamide exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(4-(1-Aminoethyl)phenyl)acetamide: The enantiomer of the compound, which may have different biological activities.
N-(4-(1-Aminoethyl)phenyl)acetamide: The racemic mixture containing both ® and (S) enantiomers.
N-(4-(1-Hydroxyethyl)phenyl)acetamide: A structurally similar compound with a hydroxyl group instead of an amine.
Uniqueness
®-N-(4-(1-Aminoethyl)phenyl)acetamide is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomer or racemic mixture. This uniqueness makes it valuable in asymmetric synthesis and as a potential therapeutic agent.
Properties
IUPAC Name |
N-[4-[(1R)-1-aminoethyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(11)9-3-5-10(6-4-9)12-8(2)13/h3-7H,11H2,1-2H3,(H,12,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORYGMLNMVLIDS-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)NC(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


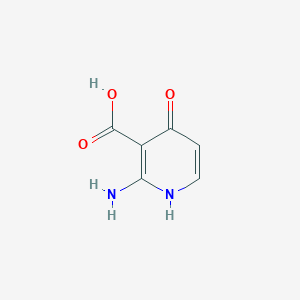
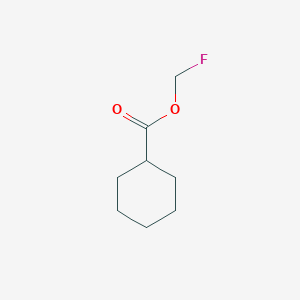
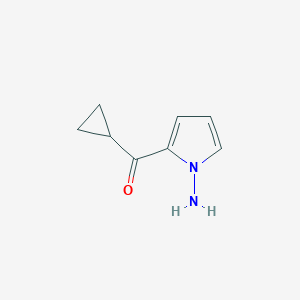
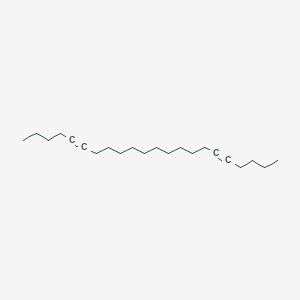
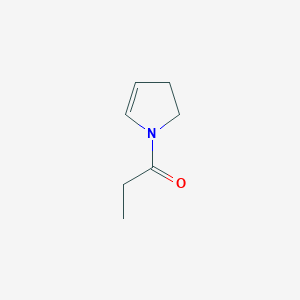

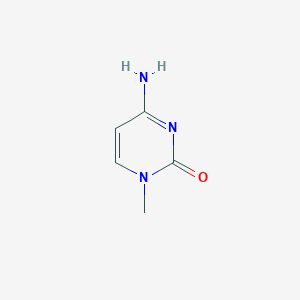
![(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one](/img/structure/B60705.png)
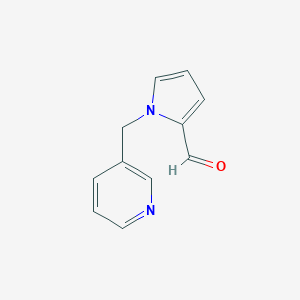
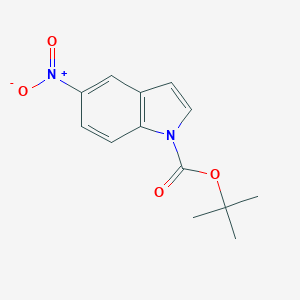
![2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine](/img/structure/B60714.png)

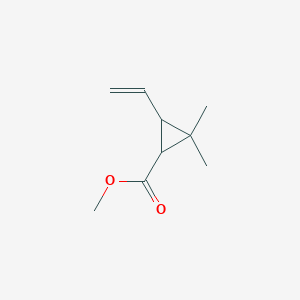
![Methyl 2-amino-5-[(dimethylamino)methyl]benzoate](/img/structure/B60721.png)
